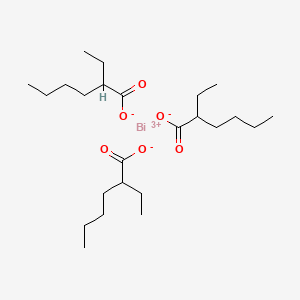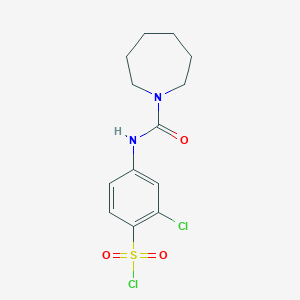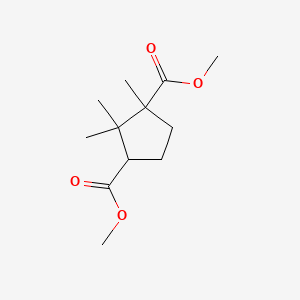
Dimethyl camphorate
Übersicht
Beschreibung
Dimethyl camphorate is a chemical compound with the molecular formula C12H20O4 . It is used in various applications due to its specific properties .
Synthesis Analysis
The synthesis of dimethyl carbonate (DMC), a compound similar to dimethyl camphorate, involves two major processes: the direct route of carbonylation of alcohols and the indirect route of alcoholysis of urea . The reaction mechanisms and corresponding catalysts have been investigated .Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl camphorate can be analyzed using techniques such as natural bond orbitals (NBO), energy decomposition analysis (EDA), quantum theory of atoms in molecules (QTAIM), non-covalent interactions-reduced density gradient (NCI-RDG), and independent gradient model (IGM) .Chemical Reactions Analysis
Dimethyl camphorate is a molecular entity capable of donating a hydron to an acceptor . This property allows it to participate in various chemical reactions .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Specific physical and chemical properties of dimethyl camphorate can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
1. Impact on Dental Pulp Cell Culture
A study by Soekanto et al. (1996) evaluated the toxicity of compounds including camphor on rat dental pulp cells. This research is significant for understanding the cytotoxic effects of these compounds in dental applications (Soekanto et al., 1996).
2. Effects on Sex Hormones in Rats
Research by Shahabi et al. (2014) investigated camphor's impact on sex hormones like luteinizing hormone, follicle-stimulating hormone, and testosterone in rats. This study contributes to understanding the biological effects of camphor at the hormonal level (Shahabi et al., 2014).
3. Antioxidant Defense in Diabetic Rats
Drikvandi et al. (2020) explored the effect of camphor on oxidative parameters in the liver, kidney, and pancreas tissues of diabetic rats. This research is essential for understanding the potential therapeutic applications of camphor in diabetes management (Drikvandi et al., 2020).
4. Insecticidal and Repellent Activities
Jiang et al. (2016) analyzed the essential oils from Cinnamomum camphora, including camphor, for their insecticidal and repellent activities. This study is vital for potential applications in natural insecticide development (Jiang et al., 2016).
5. Potential Anti-Allergic Agent
Tanabe et al. (2011) identified dimethylmatairesinol from Cinnamomum camphora leaves as a component reducing Immunoglobulin E, suggesting potential anti-allergic properties (Tanabe et al., 2011).
6. Impact on Human Periodontal Ligament Cells
A study by Chang et al. (1999) examined the effects of camphorated parachlorophenol on human periodontal ligament cells, contributing to our understanding of the impact of endodontic medications on periodontal health (Chang et al., 1999).
7. Nicotinic Acetylcholine Receptors Inhibition
Park et al. (2001) explored how camphor inhibits catecholamine secretion in bovine adrenal chromaffin cells, suggesting a specific inhibition of nicotinic acetylcholine receptors (Park et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKJWYDOXYYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325043 | |
| Record name | Dimethyl camphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl camphorate | |
CAS RN |
15797-21-4, 7282-27-1 | |
| Record name | NSC408336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl camphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3429058.png)


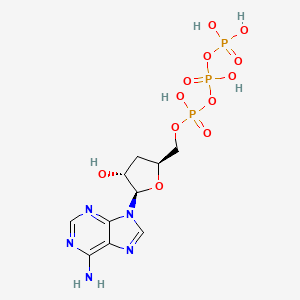

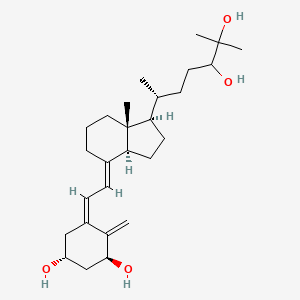

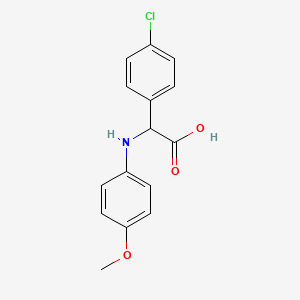
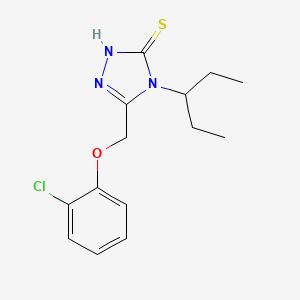

![1-((2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B3429138.png)
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)
